Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the phenylselanyl group in its structure makes it a valuable compound for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate can be achieved through the oxidative selenofunctionalization of allenes. This method involves the use of organoselenium reagents and 1-fluoropyridinium compounds, which offer several advantages over classical oxidants, such as low toxicity and high functional group tolerance . The reaction typically proceeds through the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can modify the oxidation state of the selenium atom.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organoselenium reagents, 1-fluoropyridinium compounds, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from the reactions of this compound include α-selenoenals and α-selenoenones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities due to the presence of the selenium atom.
Medicine: Investigated for its pharmacological properties, including potential antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate involves the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation . This pathway allows for the formation of α-selenoenals and α-selenoenones, which can further undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate include other α-seleno-α,β-unsaturated carbonyls, such as α-selenoenals and α-selenoenones .
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a phenylselanyl group and an ethyl ester moiety
Properties
CAS No. |
921755-07-9 |
---|---|
Molecular Formula |
C22H32O3Se |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 4-oxo-3-phenylselanyl-2-propylundec-2-enoate |
InChI |
InChI=1S/C22H32O3Se/c1-4-7-8-9-13-17-20(23)21(26-18-15-11-10-12-16-18)19(14-5-2)22(24)25-6-3/h10-12,15-16H,4-9,13-14,17H2,1-3H3 |
InChI Key |
FFQCSWGOWOULHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(=C(CCC)C(=O)OCC)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.